(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound “(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a synthetic organic molecule It features a complex structure with multiple functional groups, including a pyrimidine ring, a benzylidene group, and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrimidine ring, the introduction of the benzylidene group, and the attachment of the tert-butylphenoxy and ethoxy groups. Typical reaction conditions might include:
Formation of the pyrimidine ring: This could involve a cyclization reaction using appropriate precursors.
Introduction of the benzylidene group: This might be achieved through a condensation reaction with an aldehyde.
Attachment of the tert-butylphenoxy and ethoxy groups: These steps could involve etherification reactions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger quantities of reagents and solvents.
Purification techniques: Such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of aromatic rings and ether linkages makes it susceptible to oxidation.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example:
In drug development: It might interact with specific molecular targets such as enzymes or receptors.
In catalysis: It might act as a ligand to stabilize transition states in catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
- Structural Features : The presence of the tert-butyl group and the specific arrangement of functional groups make it unique.
- Reactivity : Its reactivity might differ from similar compounds due to steric and electronic effects.
Properties
Molecular Formula |
C30H30N2O5 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(5Z)-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C30H30N2O5/c1-20-6-5-7-23(18-20)32-28(34)26(27(33)31-29(32)35)19-21-8-12-24(13-9-21)36-16-17-37-25-14-10-22(11-15-25)30(2,3)4/h5-15,18-19H,16-17H2,1-4H3,(H,31,33,35)/b26-19- |
InChI Key |
PRXLPDFLFBFGAO-XHPQRKPJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C(C)(C)C)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C(C)(C)C)C(=O)NC2=O |
Origin of Product |
United States |
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